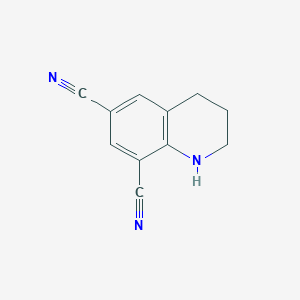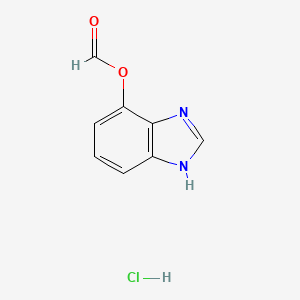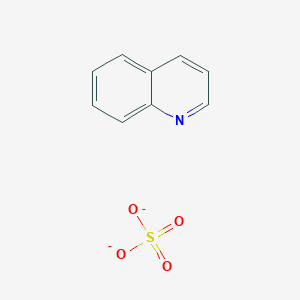
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a hydroxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the hydroxypyridine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.
1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.
1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.
Uniqueness
1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |
Clé InChI |
GXUICLSSLFADMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)



![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)
